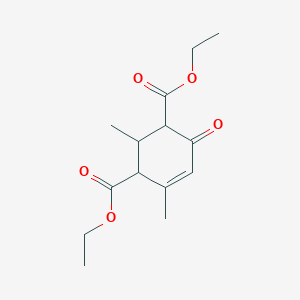
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is an organic compound with the molecular formula C₁₄H₂₀O₅. It is a derivative of cyclohexene and is characterized by the presence of two ester groups, a ketone group, and two methyl groups on the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of diethyl malonate with 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dione under basic conditions. The reaction typically proceeds via a Michael addition followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The ketone group can also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,4-dimethyl-6-oxocyclohexane-1,3-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl 2,4-dimethyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate: Contains a hydroxyl group instead of a ketone group.
Propiedades
Número CAS |
5423-31-4 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-5-18-13(16)11-8(3)7-10(15)12(9(11)4)14(17)19-6-2/h7,9,11-12H,5-6H2,1-4H3 |
Clave InChI |
LJLDCZBNXYKLHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(C(=O)C=C1C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)
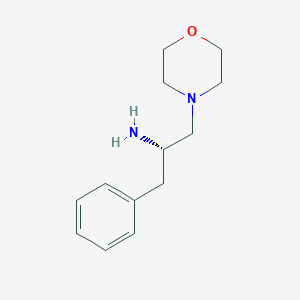

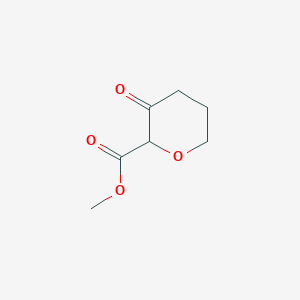
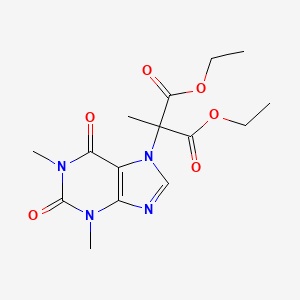
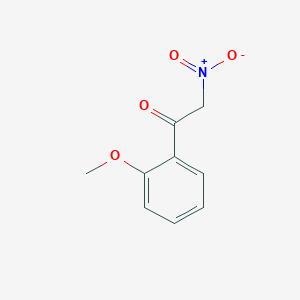
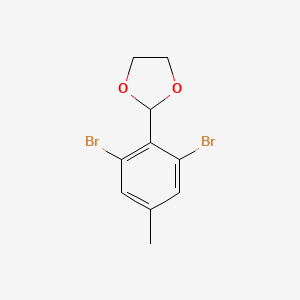
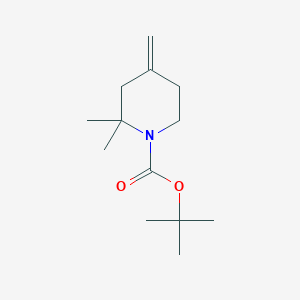
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B14011164.png)

![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
